Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate
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Overview
Description
Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium t-butoxide, elemental sulfur, and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects. For example, they may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its structure .
Comparison with Similar Compounds
Methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate can be compared with other thiophene derivatives such as Methyl 2-thienylacetate and 2-Butylthiophene . While these compounds share a common thiophene ring structure, their unique substituents confer different chemical and biological properties. For instance, Methyl 2-thienylacetate is used in the synthesis of anticancer agents, while 2-Butylthiophene is used in the development of anti-atherosclerotic agents . The uniqueness of this compound lies in its specific substituents, which may offer distinct advantages in certain applications .
Properties
Molecular Formula |
C13H20O2S2 |
---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
methyl 2-hexylsulfanyl-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C13H20O2S2/c1-3-4-5-6-9-17-12(13(14)15-2)11-8-7-10-16-11/h7-8,10,12H,3-6,9H2,1-2H3 |
InChI Key |
CFIOEBXQJZASIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(C1=CC=CS1)C(=O)OC |
Origin of Product |
United States |
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